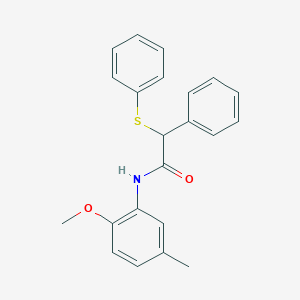

N-(2-methoxy-5-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-phenyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c1-16-13-14-20(25-2)19(15-16)23-22(24)21(17-9-5-3-6-10-17)26-18-11-7-4-8-12-18/h3-15,21H,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPJETBKFRHIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001188639 | |

| Record name | N-(2-Methoxy-5-methylphenyl)-α-(phenylthio)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541538-84-5 | |

| Record name | N-(2-Methoxy-5-methylphenyl)-α-(phenylthio)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541538-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxy-5-methylphenyl)-α-(phenylthio)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common method involves the reaction of 2-methoxy-5-methylphenylamine with phenylacetyl chloride to form an intermediate, which is then reacted with phenylsulfanyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Variations on the Aromatic Rings

N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide Derivatives

A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides () replaces the 5-methyl group in the target compound with a 5-chloro substituent. These derivatives exhibit moderate to strong inhibitory activity against acetylcholinesterase (AChE) and lipoxygenase (LOX) enzymes, with IC₅₀ values in the micromolar range .

N-(4-Chloro-2-Methoxy-5-Methylphenyl)-Triazolylsulfanyl Acetamides

Compounds like N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () introduce a triazole ring and pyridyl group , increasing hydrogen-bonding capacity (PSA > 90 Ų) and reducing logP (~3.5). These modifications likely enhance solubility but may reduce membrane permeability compared to the target compound .

Heterocyclic Additions to the Acetamide Core

Thieno[3,2-d]Pyrimidinyl-Sulfanyl Acetamides

N-(2-Methoxy-5-Methylphenyl)-2-{[3-Methyl-7-(4-Methylphenyl)-4-Oxo-Thieno[3,2-d]Pyrimidin-2-yl]Sulfanyl}Acetamide (CAS: 1040631-82-0, ) incorporates a thienopyrimidine ring, increasing molecular weight to 465.60 g/mol and PSA to 76.5 Ų.

Benzothiazole Acetamide Derivatives

Derivatives such as N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide () replace the phenylsulfanyl group with a benzothiazole ring and trifluoromethyl substituent. These compounds are reported in patents for undisclosed therapeutic applications, with the CF₃ group likely improving metabolic stability .

Pharmacological Activity Comparison

Antimicrobial and Antifungal Activities

Acetamide derivatives with benzo[d]thiazol-5-ylsulfonyl and piperazine groups (e.g., compounds 47–50 in ) show potent activity against gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (MIC: 4–16 µg/mL).

Enzyme Inhibition Profiles

The 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides () inhibit AChE (IC₅₀: 12–45 µM) and LOX (IC₅₀: 18–60 µM), suggesting utility in neurodegenerative or inflammatory diseases. The target compound’s higher logP (5.32 vs. ~3.5–4.0 for oxadiazole derivatives) may enhance blood-brain barrier penetration but reduce solubility .

Data Tables

Table 1: Physicochemical Properties of Selected Acetamides

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C22H21NO2S

- Molecular Weight : 365.48 g/mol

- CAS Number : 541538-84-5

- LogP : 4.5036 (indicating lipophilicity)

Biological Activity Overview

The biological activity of N-(2-methoxy-5-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it has potent inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.50 μg/mL |

| Pseudomonas aeruginosa | 0.21 μg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In a series of experiments, the compound was tested against various cancer cell lines, including melanoma and breast cancer cells. The results indicated that it induces apoptosis through the intrinsic mitochondrial pathway.

-

Cell Lines Tested :

- B16F10 (Murine melanoma)

- MCF-7 (Human breast cancer)

-

Mechanism of Action :

- Induction of reactive oxygen species (ROS)

- Activation of caspases -9 and -3

- Cleavage of PARP, indicating apoptosis

The compound demonstrated IC50 values in the micromolar range, showcasing its potential as an anticancer agent.

Case Studies

Several case studies have been conducted to assess the efficacy of N-(2-methoxy-5-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide:

-

Study on Antimicrobial Efficacy :

- Conducted on various pathogenic bacteria.

- Results showed that the compound had a higher efficacy than traditional antibiotics in certain cases.

-

Study on Anticancer Properties :

- Focused on its effects on melanoma cells.

- Findings indicated significant tumor growth inhibition in vivo models when treated with the compound.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxy-5-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For structurally related acetamides, optimized protocols use coupling agents like TBTU in dry dichloromethane (DCM) with lutidine as a base at room temperature . Reaction optimization includes varying solvents (e.g., DMF for polar intermediates), temperature control (0–25°C), and stoichiometric ratios of reagents. Reaction progress should be monitored via thin-layer chromatography (TLC), and purity can be enhanced using column chromatography with silica gel .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra identify proton environments (e.g., methoxy, methyl, and sulfanyl groups) and carbon backbone connectivity .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, S–C aromatic bonds) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% recommended for biological assays) .

Q. What are the primary research applications of this compound in medicinal chemistry and pharmacology?

- Methodological Answer : Similar acetamide derivatives exhibit potential as enzyme inhibitors (e.g., kinase or protease targets) or receptor modulators due to sulfanyl and aromatic moieties . For example, analogs with sulfonamide groups have shown anti-inflammatory and anticancer activity in MTT assays against cell lines like HCT-116 and MCF-7 . Bioactivity screening should follow standardized protocols (e.g., fixed pH, temperature) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in compound purity, assay conditions, or cell-line specificity. To address this:

- Purity Validation : Re-analyze batches via HPLC and NMR to exclude impurities .

- Assay Standardization : Use identical cell lines (e.g., HT-29 for colon cancer) and control compounds (e.g., doxorubicin) across labs .

- Dose-Response Curves : Perform EC50/IC50 comparisons under consistent conditions (e.g., 72-hour incubation) .

Q. What computational methods are suitable for studying the interaction between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like cyclooxygenase-2 (COX-2) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories .

- Quantitative Structure-Activity Relationship (QSAR) : Build models using descriptors like logP and polar surface area to predict activity .

Q. How can X-ray crystallography using SHELX software aid in determining this compound’s crystal structure?

- Methodological Answer : SHELX programs (e.g., SHELXD for phase solution, SHELXL for refinement) enable high-resolution structure determination . Key steps:

- Crystal Preparation : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution datasets.

- Refinement : Apply anisotropic displacement parameters and validate via R-factor (<5%) . Compare with DFT-optimized geometries for accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) between synthesized batches?

- Methodological Answer : Discrepancies may stem from solvent effects, tautomerism, or impurities.

- Solvent Standardization : Record NMR spectra in deuterated DMSO or CDCl3 consistently .

- Dynamic NMR : Use variable-temperature NMR to detect tautomeric equilibria (e.g., sulfanyl group rotation barriers) .

- Spiking Experiments : Add authentic reference samples to confirm peak assignments .

Experimental Design

Q. What in vitro assays are recommended for evaluating this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay for IC50 determination against kinases like EGFR or BRAF .

- Cellular Proliferation Assays : Treat cancer cells (e.g., PC-3 prostate cancer) and measure viability via MTT or CellTiter-Glo .

- Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.